N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-acetyl-4-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2-chlorobenzoyl chloride+5-acetyl-4-methylthiazoletriethylaminethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like primary or secondary amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Scientific Research Applications
Chemistry: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new thiazole-based compounds with potential biological activities.
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole ring and the chlorobenzamide moiety play crucial roles in binding to these targets, resulting in the inhibition or activation of specific biological processes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide
Comparison:
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-methoxybenzamide: This compound has a methoxy group instead of a chlorine atom, which may affect its chemical reactivity and biological activity.
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide: The butanamide moiety introduces additional flexibility and potential interactions with biological targets.
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide: This compound has a more complex structure with multiple rings, which may enhance its binding affinity and specificity for certain targets.
Uniqueness: N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-5-3-4-6-10(9)14/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTVXCMTCQZIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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